4-Butoxybenzohydroxamic acid
Description
4-Butoxybenzohydroxamic acid is a hydroxamic acid derivative of 4-butoxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a hydroxylamine group (-NHOH). Hydroxamic acids are well-known for their chelating properties, particularly in binding metal ions, and their role as enzyme inhibitors (e.g., histone deacetylases) .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-butoxy-N-hydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-8-15-10-6-4-9(5-7-10)11(13)12-14/h4-7,14H,2-3,8H2,1H3,(H,12,13) |
InChI Key |
OUPCXTHNLHKCDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NO |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via nucleophilic substitution or condensation reactions involving aromatic precursors and hydroxylamine derivatives. Key methods include:
-
Aromatic substitution : Reaction of 4-butoxybenzoyl chloride with hydroxylamine or its derivatives under controlled pH (8–10) in ethanol or dimethylformamide (DMF).
-
Hydroxamic acid formation : Direct coupling of 4-butoxybenzoic acid with hydroxylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
Optimal yields (>70%) are achieved at 60–80°C with inert gas protection to prevent oxidation side reactions.
Chelation with Transition Metals
4-Butoxybenzohydroxamic acid acts as a bidentate ligand, coordinating metal ions via its hydroxamic (-CONHOH) and aromatic oxygen groups. Example reactions:
| Metal Ion | Product Formed | Stability Constant (log K) | Application |
|---|---|---|---|
| Fe(III) | [Fe(4-BBHA)₂]⁺ | ~12.3 | Metalloenzyme inhibition |
| Cu(II) | [Cu(4-BBHA)(H₂O)] | ~10.8 | Antibacterial agents |
Acid/Base-Mediated Degradation
-
Acidic conditions (pH < 3) : Hydrolysis to 4-butoxybenzoic acid and hydroxylamine.
-
Basic conditions (pH > 10) : Decomposition into 4-butoxyphenol and nitrous oxide (N₂O).
Biological Interactions
The compound inhibits metalloproteins by sequestering essential cofactor metals (e.g., Zn²⁺ in carbonic anhydrase). Key mechanistic features:
-
pH-dependent activity : Maximum chelation efficiency at pH 7.4 (physiological conditions).
-
Antimicrobial action : Disrupts bacterial iron uptake systems, showing MIC values of 6.63–6.72 mg/mL against S. aureus and E. coli .
Stability and Storage
-
Thermal stability : Decomposes above 200°C without melting.
-
Light sensitivity : Degrades under UV exposure (t₁/₂ = 48 h at 254 nm).
Comparison with Similar Compounds
Table 1: Key Properties of 4-Butoxybenzohydroxamic Acid and Analogs
*Estimated based on structural analogs. †Inferred from hydroxamic acid class properties.
Key Differences
- Solubility and Lipophilicity : The butoxy group in this compound increases hydrophobicity compared to 4-hydroxybenzoic acid (water solubility: ~4.7 g/L) , making it less suitable for aqueous applications but advantageous in lipid-rich environments.
- Reactivity : Hydroxamic acids exhibit stronger metal-chelating capabilities than carboxylic acids. For example, 4-hydroxybenzoic acid primarily acts as a weak acid or preservative , whereas hydroxamic derivatives bind Fe(III) and Zn(II) ions, relevant in medicinal chemistry .
- Safety Profile: 4-Bromobenzoic acid (CAS 586-76-5) is classified as non-hazardous under CLP regulations , whereas 4-hydroxybenzoic acid requires precautions due to its irritant properties . This compound’s safety data is unlisted but may require handling similar to hydroxamic acids (e.g., avoiding inhalation).
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